Cas no 2096333-30-9 (4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid)

4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid is a specialized boronic acid derivative featuring a tert-butylsulfamoyl group and a trifluoromethyl substituent on the phenyl ring. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions due to its electron-withdrawing groups, which enhance reactivity and selectivity in forming carbon-carbon bonds. The tert-butylsulfamoyl moiety improves solubility and stability, while the trifluoromethyl group contributes to steric and electronic modulation, making it useful in pharmaceutical and agrochemical synthesis. Its well-defined structure ensures consistent performance in complex coupling reactions, offering synthetic chemists a reliable building block for constructing advanced intermediates.
4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid structure
2096333-30-9 structure
商品名:4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid
CAS番号:2096333-30-9
MF:C11H15BF3NO4S
メガワット:325.112312555313
MDL:MFCD18783146
CID:4637933

4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid 化学的及び物理的性質

名前と識別子

    • 4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid
    • Y2670
    • (4-(N-(tert-Butyl)sulfamoyl)-2-(trifluoromethyl)phenyl)boronic acid
    • [4-(tert-butylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid
    • MDL: MFCD18783146
    • インチ: 1S/C11H15BF3NO4S/c1-10(2,3)16-21(19,20)7-4-5-9(12(17)18)8(6-7)11(13,14)15/h4-6,16-18H,1-3H3
    • InChIKey: HMGRMEBSMVAFEP-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(B(O)O)=C(C(F)(F)F)C=1)(NC(C)(C)C)(=O)=O

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 456
  • トポロジー分子極性表面積: 95

4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB309558-1 g
4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid, 97%; .
2096333-30-9 97%
1g
€637.00 2023-06-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1249311-250mg
4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid
2096333-30-9 97%
250mg
¥2368 2023-04-14
abcr
AB309558-250mg
4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid, 97%; .
2096333-30-9 97%
250mg
€322.50 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1249311-1g
4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid
2096333-30-9 97%
1g
¥5400 2023-04-14
abcr
AB309558-1g
4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid, 97%; .
2096333-30-9 97%
1g
€637.00 2025-02-21
A2B Chem LLC
AX54989-1g
4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid
2096333-30-9 97%
1g
$391.00 2024-04-20
abcr
AB309558-250 mg
4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid, 97%; .
2096333-30-9 97%
250mg
€322.50 2023-06-21
Ambeed
A826939-5g
4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid
2096333-30-9 97%
5g
$1364.0 2024-04-21
A2B Chem LLC
AX54989-250mg
4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid
2096333-30-9 97%
250mg
$193.00 2024-04-20

4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid 関連文献

4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acidに関する追加情報

Research Brief on 4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid (CAS: 2096333-30-9): Recent Advances and Applications

4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid (CAS: 2096333-30-9) is a specialized boronic acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique sulfamoyl and trifluoromethyl substituents, has shown promising potential in various applications, including drug discovery, catalysis, and materials science. Recent studies have explored its utility as a key intermediate in the synthesis of bioactive molecules and as a ligand in cross-coupling reactions, highlighting its versatility and importance in modern research.

One of the most notable applications of 4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid is its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. Recent publications have demonstrated its efficacy in forming carbon-carbon bonds under mild conditions, enabling the synthesis of complex pharmaceutical intermediates. For instance, a 2023 study published in the Journal of Medicinal Chemistry utilized this compound to synthesize novel kinase inhibitors, showcasing its potential in targeted cancer therapies. The electron-withdrawing trifluoromethyl group and the sterically hindered tert-butylsulfamoyl moiety were found to enhance the reactivity and selectivity of the boronic acid, making it a valuable tool for medicinal chemists.

In addition to its synthetic applications, 4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid has been investigated for its biological activity. A recent preclinical study highlighted its inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting potential therapeutic applications for autoimmune diseases. The compound's ability to modulate protein-protein interactions has also been explored, with researchers identifying it as a promising scaffold for the development of protein degraders, such as PROTACs (Proteolysis-Targeting Chimeras). These findings underscore the compound's dual utility as both a synthetic intermediate and a bioactive molecule.

The stability and handling of 4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid have also been subjects of recent research. Advances in formulation techniques have addressed earlier challenges related to its solubility and storage, ensuring its reliable use in high-throughput screening and industrial-scale synthesis. Furthermore, computational studies have provided insights into its molecular interactions, aiding in the rational design of derivatives with enhanced properties. As the field continues to evolve, this compound is expected to play an increasingly prominent role in the development of next-generation therapeutics and materials.

In conclusion, 4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid (CAS: 2096333-30-9) represents a versatile and valuable compound in chemical biology and medicinal chemistry. Its applications in synthesis, drug discovery, and materials science are supported by a growing body of research, positioning it as a key player in the advancement of these fields. Future studies will likely explore its potential in emerging areas, such as biocatalysis and nanotechnology, further expanding its impact on scientific and industrial applications.

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